molecular formula C14H20N2O2S B2823682 (E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide CAS No. 2411330-12-4

(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide

Cat. No. B2823682
CAS RN: 2411330-12-4
M. Wt: 280.39
InChI Key: YXRUWILJRMTICH-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as thieno[3,2-c]pyran, involves excited state intramolecular proton transfer (ESIPT) based functionalization . The binding phenomenon of the chemosensor and Zn2+ ions was investigated using Fourier transform infrared spectroscopy (FTIR), NMR, and Job plot studies .


Molecular Structure Analysis

The structure of the related compound, thieno[3,2-c]pyran, was confirmed using single X-ray crystallography .


Chemical Reactions Analysis

Zn2+ ions interact with thieno[3,2-c]pyran to afford a complex, which enhances the weak emissive properties of the chemosensor up to λem 484 nm via geometrical alteration and termination of the keto to enol oscillation .

Mechanism of Action

The mechanism of action of the related compound, thieno[3,2-c]pyran, involves the interaction with Zn2+ ions. This interaction results in the formation of a complex that enhances the fluorescence of the chemosensor .

Future Directions

The future directions for research on this compound could involve further exploration of its properties and potential applications. For example, the related compound, thieno[3,2-c]pyran, has been used in the design of a fluorescent turn-on chemosensor for the selective recognition of Zn2+ ions . Similar applications could be explored for “(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide”.

properties

IUPAC Name

(E)-N-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-16(2)7-3-4-13(17)15-10-12-14-11(5-8-18-12)6-9-19-14/h3-4,6,9,12H,5,7-8,10H2,1-2H3,(H,15,17)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRUWILJRMTICH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1C2=C(CCO1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1C2=C(CCO1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide

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